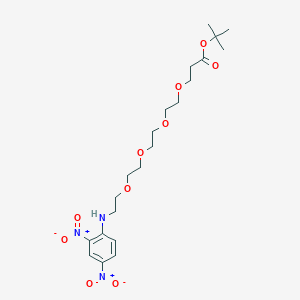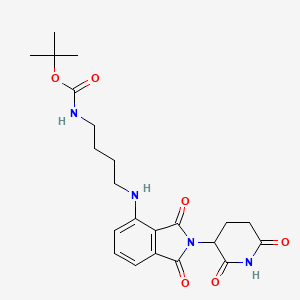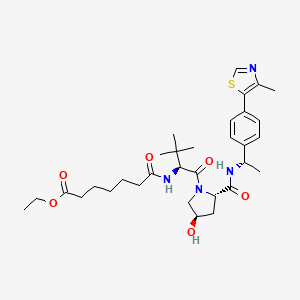
Fkbp12 protac RC32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FKBP12 PROTAC RC32 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the FK506-binding protein 12 (FKBP12). This compound was developed by linking Rapamycin with Pomalidomide, creating a bifunctional molecule that can target FKBP12 for degradation via the ubiquitin-proteasome system . FKBP12 is a protein that plays a role in various cellular processes, including the regulation of the bone morphogenetic protein (BMP) signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FKBP12 PROTAC RC32 involves the conjugation of Rapamycin and Pomalidomide. The process typically includes the following steps:
Activation of Rapamycin: Rapamycin is activated by introducing a functional group that can react with Pomalidomide.
Conjugation with Pomalidomide: The activated Rapamycin is then conjugated with Pomalidomide under specific reaction conditions to form the bifunctional molecule
Industrial Production Methods
The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:
Optimization of Reaction Conditions: Ensuring the optimal temperature, pH, and solvent conditions for the conjugation reaction.
Purification: Using techniques such as chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
FKBP12 PROTAC RC32 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. This involves:
Ubiquitination: The attachment of ubiquitin molecules to FKBP12, marking it for degradation.
Proteasomal Degradation: The ubiquitinated FKBP12 is then recognized and degraded by the proteasome
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that is attached to FKBP12.
E3 Ligase: An enzyme that facilitates the transfer of ubiquitin to FKBP12.
Proteasome: A protein complex that degrades the ubiquitinated FKBP12
Major Products
The major product of the degradation reaction is the breakdown of FKBP12 into smaller peptide fragments, which are then further degraded into amino acids .
Wissenschaftliche Forschungsanwendungen
FKBP12 PROTAC RC32 has several scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of FKBP12 in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in diseases where FKBP12 is implicated, such as cancer and iron overload disorders.
Industry: Can be used in drug discovery and development to identify new therapeutic targets and compounds .
Wirkmechanismus
FKBP12 PROTAC RC32 exerts its effects by targeting FKBP12 for degradation. The mechanism involves:
Binding to FKBP12: The Rapamycin moiety of RC32 binds to FKBP12.
Recruitment of E3 Ligase: The Pomalidomide moiety recruits an E3 ubiquitin ligase.
Ubiquitination and Degradation: The E3 ligase facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
FKBP12 PROTAC RC32 can be compared with other similar compounds, such as:
FK506: A classical FKBP12 ligand that disrupts the interaction between FKBP12 and BMP receptors but has immunosuppressive effects.
Rapamycin: Another FKBP12 ligand that also has immunosuppressive effects.
Other PROTACs: Various PROTAC molecules targeting different proteins for degradation .
Uniqueness
This compound is unique in its ability to degrade FKBP12 without the immunosuppressive effects associated with FK506 and Rapamycin. This makes it a promising candidate for therapeutic applications where immunosuppression is undesirable .
List of Similar Compounds
- FK506
- Rapamycin
- Other FKBP12-targeting PROTACs
Eigenschaften
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUEITWRRFFMN-SJQMKIJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)/C)O)OC)C)C)/C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H107N7O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)


![ethyl (5Z)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate](/img/structure/B8103546.png)









